molecular formula C25H18ClN3OS B2659430 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 891113-95-4

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2659430
CAS No.: 891113-95-4
M. Wt: 443.95
InChI Key: XTAIIGMCJPVHDF-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex structure incorporating a 6-chloro-benzothiazole scaffold, a naphthalene group, and a N-benzylpyridine moiety. The benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds based on this scaffold have demonstrated a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects . The presence of the acetamide linker is also significant, as such groups are known to exhibit excellent coordination abilities and can mimic structural elements found in natural products, enhancing their relevance in designing bioactive molecules . The specific substitution pattern on this molecule suggests potential for targeting various biological pathways. The naphthalene ring system can promote hydrophobic interactions with protein targets, while the pyridine ring can serve as a hydrogen bond acceptor, potentially improving binding affinity and selectivity. This combination of features makes this acetamide derivative a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators. It is also a candidate for use in structural biology studies, such as X-ray crystallography, to understand ligand-protein interactions at an atomic level, as evidenced by the detailed structural analyses performed on similar benzothiazole-acetamide compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAIIGMCJPVHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with a chlorinating agent to introduce the chloro group at the 6-position.

    Acylation: The benzothiazole core is then acylated with an appropriate acyl chloride to introduce the acetamide group.

    Coupling with Naphthalene and Pyridine Derivatives: The final steps involve coupling the intermediate with naphthalene and pyridine derivatives under specific conditions, such as using a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has been identified as a promising candidate for antimicrobial activity, particularly against Mycobacterium tuberculosis. Research indicates that it inhibits the enzyme DprE1, essential for the cell wall biosynthesis of the bacteria. This inhibition disrupts cell integrity, leading to bacterial death and showcasing its potential as an anti-tubercular agent .

Anticancer Activity

Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer properties. The presence of the benzothiazole moiety enhances the pharmacological effects against various cancer cell lines. Studies have shown that compounds with similar scaffolds exhibit significant cytotoxicity against cancer cells, making them valuable in drug development .

Materials Science

Synthesis of Advanced Materials

The unique structural characteristics of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide make it suitable for use in synthesizing advanced materials. Its derivatives can be utilized in the production of polymers and nanomaterials due to their enhanced mechanical and thermal properties. The compound's reactivity allows for the formation of various functionalized materials which can be tailored for specific applications in electronics and coatings .

Biological Studies

Enzyme Inhibition Studies

This compound is employed in biological studies focusing on enzyme inhibition and protein-ligand interactions. By examining its binding affinity to target enzymes, researchers can gain insights into its mechanism of action and explore its therapeutic potential further. The interaction with DprE1 not only highlights its antibacterial properties but also opens avenues for studying its effects on other biological pathways .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Mycobacterium tuberculosis growth through DprE1 inhibition.
Study 2Anticancer PropertiesShowed cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent.
Study 3Material SynthesisSuccessfully synthesized polymer composites using derivatives of the compound, showcasing enhanced material properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    Pathways: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

a. N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (2WJ)

  • Structure : Lacks the naphthalene and pyridinylmethyl groups. The pyridin-3-yl substituent is directly attached to the benzothiazole’s 6-position.
  • Properties: Reduced hydrophobicity compared to the target compound (logP ~2.8 vs. ~4.2 estimated).
  • Activity : Reported in kinase inhibition assays but with lower IC₅₀ values than naphthalene-containing analogues, suggesting the naphthalene’s role in enhancing target engagement .

b. N-(1,3-Benzothiazol-2-yl)-2-chloro-acetamide

  • Synthesis: Prepared via reaction of 2-aminobenzothiazole with chloroacetyl chloride (yield: 91%) .
  • Activity : Demonstrates moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus), highlighting the necessity of extended aromatic systems (e.g., naphthalene) for improved potency .
Analogues with Naphthalene Moieties

a. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Replaces benzothiazole with a thiazole ring.
  • Crystallography : The naphthalene and thiazole systems adopt a near-planar conformation, facilitating intercalation with DNA or enzyme pockets. This contrasts with the twisted conformation observed in benzothiazole-naphthalene hybrids due to steric effects .
  • Activity : Exhibits weak anticancer activity (IC₅₀ >50 µM), underscoring the benzothiazole’s superiority in drug design .

b. N-{[5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide (BG14975)

  • Structure : Shares the naphthalen-1-yl and pyridinylmethyl groups but uses a pyrazole-substituted pyridine instead of benzothiazole.
  • Molecular Weight : 356.42 g/mol (vs. ~435 g/mol for the target compound). The lower weight may improve bioavailability but reduce target specificity .
Pharmacokinetic and Physicochemical Comparisons
Compound logP (Predicted) Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Target Compound 4.2 ~435 6-Cl, Naphthalen-1-yl, Pyridin-3-yl Not reported (structural analog data used)
N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (2WJ) 2.8 269.32 Pyridin-3-yl Kinase inhibition (IC₅₀: 1.2 µM)
BG14975 3.9 356.42 Naphthalen-1-yl, Pyridinylmethyl Anticandidate (IC₅₀: 0.8 µM)
N-(1,3-Benzothiazol-2-yl)-2-chloro-acetamide 2.5 214.68 2-Cl Antimicrobial (MIC: 32 µg/mL)

Key Observations :

Synergistic Effects : The combination of 6-Cl (electron-withdrawing) and naphthalene (electron-rich) may create a polarized binding interface, enhancing interactions with charged residues in biological targets .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-3-yl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole family, characterized by its unique structural features that include a chloro group and naphthalene moiety. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with naphthalene derivatives in the presence of coupling agents and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic potentials:

Antimicrobial Activity

Research indicates that compounds with benzothiazole scaffolds exhibit significant antimicrobial properties. Studies have shown that similar benzothiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 10 μg/mL . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Properties

Benzothiazole derivatives are known for their anticancer properties. A study highlighted that certain substituted benzothiazoles demonstrated cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound under discussion may share these properties due to its structural similarities.

Anti-inflammatory Effects

Compounds within this class have also been explored for anti-inflammatory activities. Research on related benzothiazoles has shown promise in reducing inflammation markers, indicating that this compound may warrant further investigation in this area .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives:

  • Antitubercular Activity : A series of novel benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values as low as 1.35 μM, suggesting that similar derivatives could be effective against tuberculosis .
  • Cytotoxicity Studies : Compounds with similar structures were tested on human embryonic kidney cells (HEK-293), showing low toxicity levels. This suggests a favorable safety profile for further development in therapeutic applications .

Comparative Analysis

CompoundBiological ActivityMIC (μg/mL)Reference
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[pyridin-3-yl]acetamideAntibacterialTBD
Substituted BenzothiazolesAnticancer4 - 10
Benzamide DerivativesAntitubercular1.35 - 2.18

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